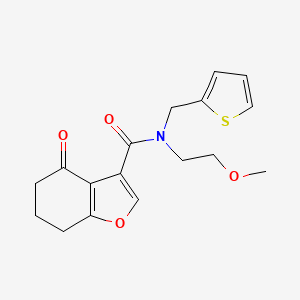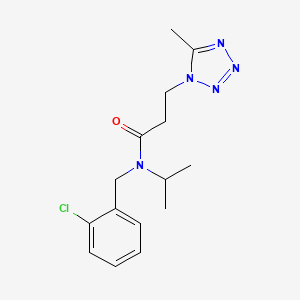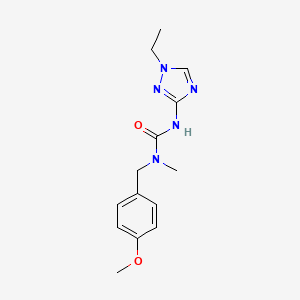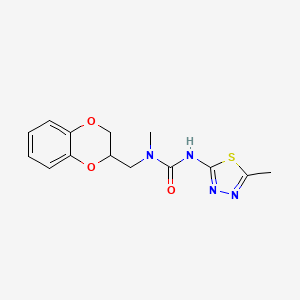![molecular formula C20H23NO2S B5902334 N-cyclopropyl-N-(2-methoxybenzyl)-2-[4-(methylthio)phenyl]acetamide](/img/structure/B5902334.png)
N-cyclopropyl-N-(2-methoxybenzyl)-2-[4-(methylthio)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-(2-methoxybenzyl)-2-[4-(methylthio)phenyl]acetamide is a chemical compound with the molecular formula C21H23NO2S. This compound is commonly referred to as CMMDCA and is used in scientific research for its potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of CMMDCA is not fully understood, but it is believed to involve the modulation of several pathways involved in pain, inflammation, and cancer. CMMDCA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a key role in regulating inflammation and cancer cell growth. Additionally, CMMDCA has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and has been implicated in cancer development.
Biochemical and Physiological Effects:
CMMDCA has been shown to have several biochemical and physiological effects, including the modulation of inflammatory cytokines, the inhibition of cancer cell growth, and the reduction of pain and inflammation. In animal models of arthritis and neuropathic pain, CMMDCA has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, CMMDCA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CMMDCA for lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs for pain, inflammation, and cancer. Additionally, the synthesis of CMMDCA has been optimized to produce high yields and purity, making it a reliable compound for research. However, one limitation of CMMDCA is its limited availability, which may make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for research on CMMDCA, including the optimization of its therapeutic properties, the development of new analogs with improved properties, and the exploration of its potential for the treatment of other diseases. Additionally, the mechanism of action of CMMDCA is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Finally, the potential side effects and toxicity of CMMDCA need to be further explored in preclinical and clinical studies to ensure its safety for human use.
Synthesemethoden
The synthesis of CMMDCA involves several steps, including the preparation of 2-methoxybenzylamine, the reaction of 2-methoxybenzylamine with 4-(methylthio)benzoyl chloride to form 2-(4-methylthiophenyl)-N-(2-methoxybenzyl)acetamide, and the reaction of this intermediate with cyclopropylmagnesium bromide to form the final product, CMMDCA. The synthesis of CMMDCA has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
CMMDCA has been studied for its potential therapeutic properties, including as an analgesic, anti-inflammatory, and anti-cancer agent. In preclinical studies, CMMDCA has shown promising results in reducing pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, CMMDCA has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-23-19-6-4-3-5-16(19)14-21(17-9-10-17)20(22)13-15-7-11-18(24-2)12-8-15/h3-8,11-12,17H,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDZKRMFFTYNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(C2CC2)C(=O)CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5902264.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide](/img/structure/B5902269.png)
![1-(4-methoxybenzyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B5902285.png)
![N-(2-ethoxyethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5902287.png)


![N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5902325.png)
![(4aR*,7aS*)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5902328.png)
![N-[4-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B5902335.png)
![N-{[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methyl}-N-methylmethanesulfonamide](/img/structure/B5902339.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]cyclopropanamine](/img/structure/B5902357.png)